

# An In-depth Technical Guide to 2'-Hydroxy-5'- (trifluoromethoxy)acetophenone

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## Compound of Interest

Compound Name:	2'-Hydroxy-5'- (trifluoromethoxy)acetophenone
Cat. No.:	B117303

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## Abstract

This technical guide provides a comprehensive overview of **2'-Hydroxy-5'-  
(trifluoromethoxy)acetophenone**, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. Due to a lack of extensive published research on this specific compound, this document focuses on its fundamental chemical properties, probable synthetic routes based on established organic chemistry principles, and potential applications extrapolated from research on analogous structures. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of novel fluorinated compounds.

## Introduction

**2'-Hydroxy-5'-  
(trifluoromethoxy)acetophenone** is an organic compound characterized by an acetophenone core substituted with a hydroxyl group at the 2' position and a trifluoromethoxy group at the 5' position. The presence of the trifluoromethoxy group (-OCF<sub>3</sub>), a strong electron-withdrawing and highly lipophilic moiety, alongside a reactive hydroxyl group, makes this molecule a potentially valuable building block in the synthesis of more complex chemical entities. While specific historical details regarding the discovery of this compound are not readily available in the public domain, the growing interest in fluorinated organic molecules for

pharmaceutical and agrochemical applications suggests its relevance in modern chemical research.

## Chemical and Physical Properties

A summary of the known chemical and physical properties of **2'-Hydroxy-5'-(trifluoromethoxy)acetophenone** is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of **2'-Hydroxy-5'-(trifluoromethoxy)acetophenone**

Property	Value
CAS Number	146575-64-6
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>3</sub>
Molecular Weight	220.15 g/mol
Melting Point	30 °C[1]
SMILES	CC(=O)c1cc(OC(F)(F)F)ccc1O
InChIKey	FYWYHQOZXGAPSF-UHFFFAOYSA-N

## Probable Synthetic Pathways

While specific, detailed experimental protocols for the synthesis of **2'-Hydroxy-5'-(trifluoromethoxy)acetophenone** are not extensively documented in publicly accessible literature, its structure suggests plausible synthetic routes based on well-established organic reactions. A likely approach would involve the Friedel-Crafts acylation of a corresponding phenol.

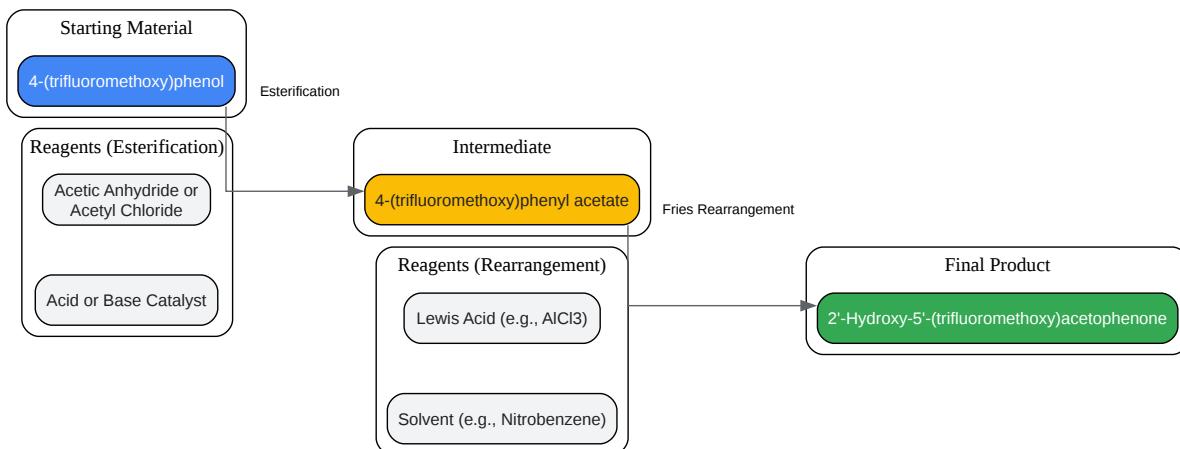
## Fries Rearrangement of 4-(trifluoromethoxy)phenyl acetate

One of the most probable synthetic routes is the Fries rearrangement of 4-(trifluoromethoxy)phenyl acetate. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.

## Experimental Protocol (Hypothetical):

- Esterification of 4-(trifluoromethoxy)phenol: To a solution of 4-(trifluoromethoxy)phenol in a suitable solvent (e.g., dichloromethane or pyridine), add acetic anhydride or acetyl chloride. The reaction can be catalyzed by a small amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 4-(trifluoromethoxy)phenyl acetate.
- Fries Rearrangement: To the synthesized 4-(trifluoromethoxy)phenyl acetate, add a Lewis acid catalyst such as aluminum chloride ( $\text{AlCl}_3$ ) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at a controlled temperature. The reaction is typically heated to promote the rearrangement. The progress of the reaction should be monitored by TLC or GC. Upon completion, the reaction mixture is carefully quenched by pouring it onto ice and acidifying with dilute hydrochloric acid to decompose the aluminum chloride complex. The product, **2'-Hydroxy-5'-(trifluoromethoxy)acetophenone**, is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.

Diagram 1: Hypothetical Fries Rearrangement Synthesis

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Caption: Hypothetical two-step synthesis via Fries rearrangement.

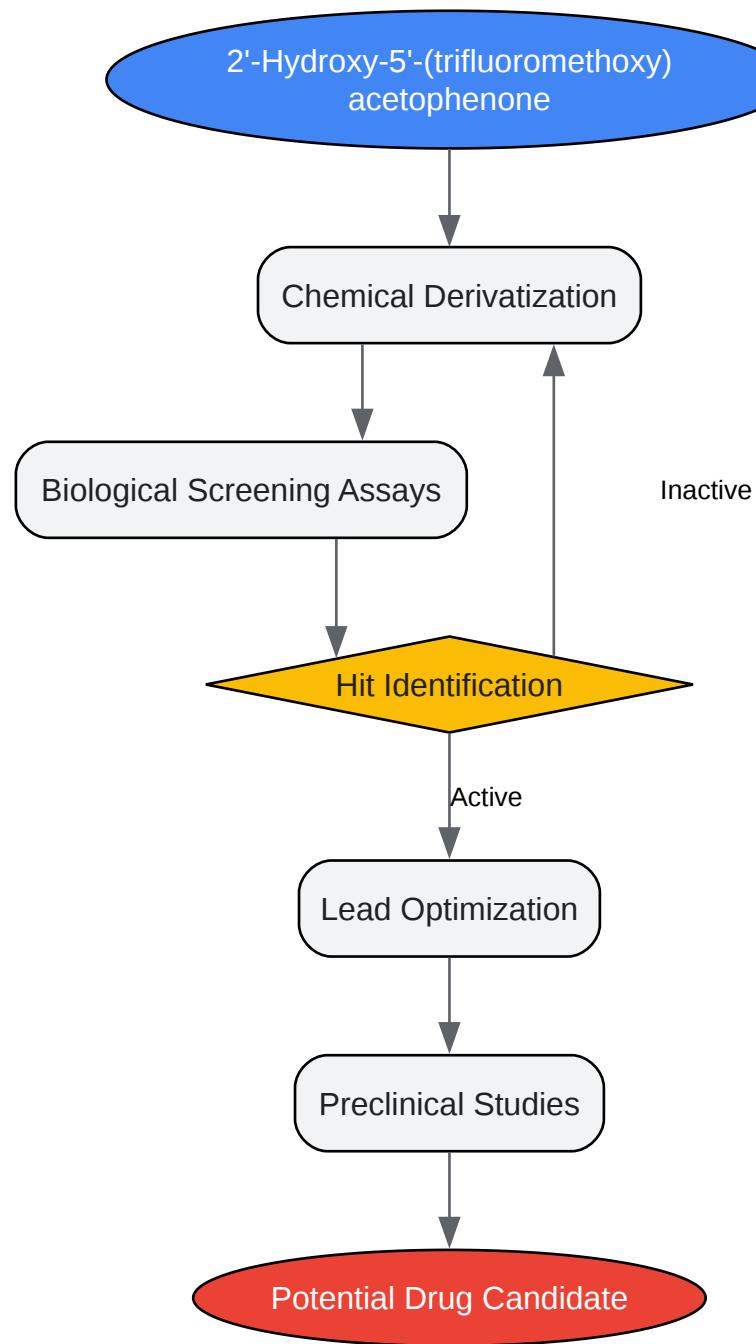
## Potential Applications and Biological Activity

While no specific biological activities or signaling pathway involvements have been documented for **2'-Hydroxy-5'-(trifluoromethoxy)acetophenone** in the reviewed literature, its structural features suggest potential applications in several areas of research and development.

- **Pharmaceutical Intermediate:** The trifluoromethoxy group is known to enhance metabolic stability and cell membrane permeability of drug candidates. The hydroxyl group provides a reactive handle for further chemical modifications. Therefore, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents. Derivatives of structurally similar acetophenones are being explored for various pharmacological activities.

- Agrochemical Research: The trifluoromethoxy group is also a common feature in modern agrochemicals, contributing to their potency and stability. This compound could be a precursor for new herbicides, fungicides, or insecticides.
- Materials Science: Aromatic ketones with fluorine-containing substituents can be used in the synthesis of specialty polymers and materials with unique thermal and optical properties.

Diagram 2: Potential Research Workflow



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Caption: A potential workflow for drug discovery using the core compound.

## Conclusion and Future Directions

**2'-Hydroxy-5'-(trifluoromethoxy)acetophenone** represents a chemical entity with significant potential, primarily as a synthetic intermediate. Its value lies in the combination of a reactive hydroxyl group and a property-enhancing trifluoromethoxy substituent. The lack of detailed public information on its discovery and biological profile highlights an opportunity for further research. Future investigations should focus on the development and optimization of its synthesis, followed by a systematic exploration of its biological activities through various screening programs. Such studies could unveil novel applications in medicine, agriculture, and materials science, thereby expanding the utility of this promising fluorinated compound.

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## References

- 1. researchgate.net [researchgate.net]
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